6-Bromo-4H-3,1-benzoxazin-4-one
Overview
Description
6-Bromo-4H-3,1-benzoxazin-4-one is a chemical compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol It is a member of the benzoxazinone family, characterized by a benzene ring fused to an oxazine ring
Mechanism of Action
Target of Action
It is known that the compound plays a significant role in the formation of a single conjugated system from the coplanar benzoxazine and aminophenyl fragments .
Mode of Action
In the molecule of 6-Bromo-4H-3,1-benzoxazin-4-one, an important role is played by the N-H… H intramolecular hydrogen bond . This bond is capable of forming a single conjugated system from the coplanar benzoxazine and aminophenyl fragments with the bromine acceptor atom and the NH donor group at its ends . This is favorable for intramolecular charge transfer .
Result of Action
It is known that the compound’s structure is realized in the packing of the molecules in stacks of charge-transfer self-complexes .
Biochemical Analysis
Biochemical Properties
6-Bromo-4H-3,1-benzoxazin-4-one plays a crucial role in biochemical reactions, particularly in the construction of pyrimidinyl substituted benzoxazinones, which are known to inhibit renin . Renin is an enzyme involved in the regulation of blood pressure, and its inhibition is a target for antihypertensive drugs. The compound interacts with enzymes and proteins through its bromine and oxazinone groups, forming stable complexes that inhibit enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins . The bromine atom in the compound’s structure is particularly important for its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance . It is also known to interact with cytochrome P450 enzymes, which are involved in its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . Its localization can also influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid with bromine and acetic anhydride . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazinone ring. The reaction conditions generally include:
Reagents: Anthranilic acid, bromine, acetic anhydride
Solvent: Acetic acid
Temperature: Room temperature to 50°C
Reaction Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and acetic anhydride.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 6-amino derivative, while oxidation might produce a this compound oxide.
Scientific Research Applications
6-Bromo-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
6-Bromo-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives, such as:
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Similar structure but different substitution pattern.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Contains a nitro group instead of a bromo group.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: Contains an amino group instead of a bromo group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
6-bromo-3,1-benzoxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZHRFAWBZRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718766 | |
Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449185-77-7 | |
Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-Bromo-4H-3,1-benzoxazin-4-one a valuable building block in organic synthesis?
A: this compound exhibits versatile reactivity towards various nucleophiles, making it a valuable starting material for constructing diverse heterocyclic systems. [] For instance, it reacts readily with hydrazine hydrate to yield 3-amino-4(3H)-quinazolinone. [] This intermediate can be further elaborated to access more complex structures like triazino(2,3-c)quinazolines and thiazole derivatives. [] This ability to readily form new carbon-nitrogen bonds highlights its potential in medicinal chemistry and materials science.
Q2: Beyond its reactivity with hydrazine, what other transformations can this compound undergo?
A: Research indicates that this compound can undergo a range of transformations. Notably, its reaction with malononitrile in the presence of sodium ethoxide yields a quinoline derivative. [] This transformation showcases the compound's versatility in constructing diverse heterocyclic scaffolds, particularly those relevant to drug discovery efforts.
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